molecular formula C20H11Cl2NO3S B11480709 3-Chloro-2-(4-chlorophenyl)-6-nitro-1-benzothiophen-4-yl phenyl ether

3-Chloro-2-(4-chlorophenyl)-6-nitro-1-benzothiophen-4-yl phenyl ether

Cat. No.: B11480709
M. Wt: 416.3 g/mol
InChI Key: YYMNERGODXNNAY-UHFFFAOYSA-N
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Description

3-Chloro-2-(4-chlorophenyl)-6-nitro-4-phenoxy-1-benzothiophene is a complex organic compound that belongs to the benzothiophene family Benzothiophenes are heterocyclic compounds containing a sulfur atom fused to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-2-(4-chlorophenyl)-6-nitro-4-phenoxy-1-benzothiophene typically involves multi-step organic reactions. One common method involves the nitration of 2-(4-chlorophenyl)-4-phenoxy-1-benzothiophene, followed by chlorination. The nitration reaction is usually carried out using a mixture of concentrated nitric acid and sulfuric acid at low temperatures. The chlorination step can be achieved using thionyl chloride or phosphorus pentachloride under reflux conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and reagent concentrations, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-2-(4-chlorophenyl)-6-nitro-4-phenoxy-1-benzothiophene can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The chloro groups can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with boronic acids.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium catalyst.

    Substitution: Amines, thiols, base (e.g., sodium hydroxide).

    Coupling Reactions: Boronic acids, palladium catalyst, base (e.g., potassium carbonate).

Major Products Formed

    Reduction: 3-Amino-2-(4-chlorophenyl)-6-nitro-4-phenoxy-1-benzothiophene.

    Substitution: 3-Chloro-2-(4-aminophenyl)-6-nitro-4-phenoxy-1-benzothiophene.

    Coupling: Various biaryl derivatives depending on the boronic acid used.

Scientific Research Applications

3-Chloro-2-(4-chlorophenyl)-6-nitro-4-phenoxy-1-benzothiophene has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an inhibitor of specific enzymes or receptors.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors or dyes.

Mechanism of Action

The mechanism of action of 3-chloro-2-(4-chlorophenyl)-6-nitro-4-phenoxy-1-benzothiophene depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. For example, the compound may inhibit the activity of certain kinases, thereby affecting cell signaling and proliferation.

Comparison with Similar Compounds

Similar Compounds

    3-Chloro-2-(4-chlorophenyl)-6-nitro-4-methoxy-1-benzothiophene: Similar structure but with a methoxy group instead of a phenoxy group.

    2-(4-Chlorophenyl)-6-nitro-4-phenoxy-1-benzothiophene: Lacks the chloro substituent at the 3-position.

    3-Chloro-2-(4-chlorophenyl)-4-phenoxy-1-benzothiophene: Lacks the nitro group at the 6-position.

Uniqueness

The presence of both chloro and nitro groups, along with the phenoxy substituent, makes 3-chloro-2-(4-chlorophenyl)-6-nitro-4-phenoxy-1-benzothiophene unique

Properties

Molecular Formula

C20H11Cl2NO3S

Molecular Weight

416.3 g/mol

IUPAC Name

3-chloro-2-(4-chlorophenyl)-6-nitro-4-phenoxy-1-benzothiophene

InChI

InChI=1S/C20H11Cl2NO3S/c21-13-8-6-12(7-9-13)20-19(22)18-16(26-15-4-2-1-3-5-15)10-14(23(24)25)11-17(18)27-20/h1-11H

InChI Key

YYMNERGODXNNAY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)OC2=C3C(=CC(=C2)[N+](=O)[O-])SC(=C3Cl)C4=CC=C(C=C4)Cl

Origin of Product

United States

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